molecular formula C21H25N7O B15107469 2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine

2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine

Cat. No.: B15107469
M. Wt: 391.5 g/mol
InChI Key: PDLOQNDEGQUXEQ-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety and a morpholine ring attached to a pteridine core. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the benzylpiperazine and morpholine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The benzylpiperazine and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine can be compared with other similar compounds, such as:

    2-(4-Benzylpiperazin-1-yl)-4-(piperidin-4-yl)pteridine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

    2-(4-Benzylpiperazin-1-yl)-4-(pyrrolidin-4-yl)pteridine: The presence of a pyrrolidine ring can also influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)pteridin-4-yl]morpholine

InChI

InChI=1S/C21H25N7O/c1-2-4-17(5-3-1)16-26-8-10-28(11-9-26)21-24-19-18(22-6-7-23-19)20(25-21)27-12-14-29-15-13-27/h1-7H,8-16H2

InChI Key

PDLOQNDEGQUXEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)N5CCOCC5

Origin of Product

United States

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